molecular formula C11H11BrN2 B13846815 5-Bromo-2-(cyclopropylmethyl)-2H-indazole

5-Bromo-2-(cyclopropylmethyl)-2H-indazole

Cat. No.: B13846815
M. Wt: 251.12 g/mol
InChI Key: BDPAUURZYYFEMX-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopropylmethyl)-2H-indazole is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopropylmethyl)-2H-indazole can be achieved through several synthetic routes. One common method involves the bromination of 2-(cyclopropylmethyl)-2H-indazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopropylmethyl)-2H-indazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylmethyl)-2H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(cyclopropylmethyl)-1H-indazole
  • 5-Bromo-2-(cyclopropylmethyl)-3H-indazole
  • 5-Bromo-2-(cyclopropylmethyl)-4H-indazole

Uniqueness

5-Bromo-2-(cyclopropylmethyl)-2H-indazole is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other indazole derivatives.

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

5-bromo-2-(cyclopropylmethyl)indazole

InChI

InChI=1S/C11H11BrN2/c12-10-3-4-11-9(5-10)7-14(13-11)6-8-1-2-8/h3-5,7-8H,1-2,6H2

InChI Key

BDPAUURZYYFEMX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C3C=C(C=CC3=N2)Br

Origin of Product

United States

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